molecular formula C36H38N4O5 B1210201 Methyl phaeophorbide CAS No. 5594-30-9

Methyl phaeophorbide

Cat. No.: B1210201
CAS No.: 5594-30-9
M. Wt: 606.7 g/mol
InChI Key: HUXSMOZWPXDRTN-SDHKEVEOSA-N
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Description

Methyl phaeophorbide is a dark green porphyrin compound derived from chlorophyll breakdown. It is a derivative of pheophytin, where both the central magnesium has been removed and the phytol tail has been hydrolyzed. This compound is known for its use as a photosensitizer in photodynamic therapy, a promising cancer treatment with fewer side effects compared to conventional methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phaeophorbide can be synthesized from chlorophyll through a series of chemical reactions. The process typically involves the removal of the central magnesium ion and the hydrolysis of the phytol tail. One method involves the extraction of this compound from methanol extracts of perilla leaves . Another method includes obtaining continuous films of this compound from a four-component solvent consisting of dimethylformamide, hexane, toluene, and ethanol .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae or plants. The extracted compound is then purified through chromatographic techniques to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl phaeophorbide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the exo ring opening in this compound derivatives under the action of amines .

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents such as amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications .

Mechanism of Action

The mechanism of action of methyl phaeophorbide involves its role as a photosensitizer in photodynamic therapy. Upon light irradiation, this compound reaches an excited state and reacts with oxygen to produce reactive oxygen species. These reactive oxygen species induce cell death through cytotoxicity, activation of an immune response, and local depletion of oxygen and nutrients .

Comparison with Similar Compounds

Properties

CAS No.

5594-30-9

Molecular Formula

C36H38N4O5

Molecular Weight

606.7 g/mol

IUPAC Name

methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate

InChI

InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1

InChI Key

HUXSMOZWPXDRTN-SDHKEVEOSA-N

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C

Key on ui other cas no.

5594-30-9

Synonyms

methylbacteriopheophorbide
methylpheophorbide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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